molecular formula C15H30ClN3O2 B10824553 6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride

6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride

Cat. No.: B10824553
M. Wt: 319.87 g/mol
InChI Key: UDMQQSSIEIJEHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride involves multiple steps, typically starting with the preparation of the piperazine derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions under controlled conditions, including temperature, pressure, and pH adjustments. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride stands out due to its high selectivity for PAR2 and its potent anti-inflammatory and anti-angiogenic effects. Its unique structure allows for specific interactions with molecular targets, making it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2.ClH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMQQSSIEIJEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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